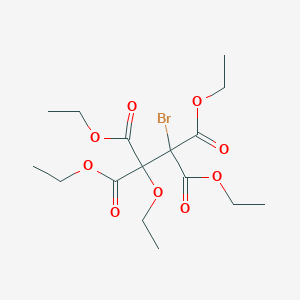![molecular formula C13H31NO3Si B14297061 N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine CAS No. 112309-65-6](/img/structure/B14297061.png)
N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group and a trimethoxysilyl group attached to an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine typically involves the reaction of butylamine with a trimethoxysilyl-containing reagent. One common method is the reaction of butylamine with 3-(trimethoxysilyl)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Condensation Reactions: The compound can react with carbonyl-containing compounds to form imines or enamines.
Complexation Reactions: It can form complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions:
Oxidizing Agents: For oxidation reactions, reagents like hydrogen peroxide or potassium permanganate can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents for this compound.
Acylating Agents: Acyl chlorides or anhydrides can be used for acylation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while acylation can produce amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine is used as a building block for the synthesis of more complex molecules. Its ability to form stable complexes with metals makes it valuable in catalysis and material science.
Biology and Medicine: In biological research, this compound can be used as a functional group in the modification of biomolecules. Its trimethoxysilyl group allows for the attachment to silica-based materials, which can be useful in drug delivery systems and diagnostic tools.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine involves its interaction with molecular targets through its amine and trimethoxysilyl groups. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, while the trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. These interactions are crucial for its applications in material science and biology.
Vergleich Mit ähnlichen Verbindungen
N-Butylamine: A simpler amine with similar reactivity but lacks the trimethoxysilyl group.
N-(3-(Trimethoxysilyl)propyl)ethylenediamine: Contains both an amine and a trimethoxysilyl group but has a different alkyl chain length.
N-(Trimethoxysilylpropyl)diethylenetriamine: A more complex amine with multiple amine groups and a trimethoxysilyl group.
Uniqueness: N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine is unique due to its specific combination of a butyl group and a trimethoxysilyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in different fields.
Eigenschaften
CAS-Nummer |
112309-65-6 |
|---|---|
Molekularformel |
C13H31NO3Si |
Molekulargewicht |
277.48 g/mol |
IUPAC-Name |
N-butyl-N-(2-trimethoxysilylethyl)butan-1-amine |
InChI |
InChI=1S/C13H31NO3Si/c1-6-8-10-14(11-9-7-2)12-13-18(15-3,16-4)17-5/h6-13H2,1-5H3 |
InChI-Schlüssel |
RQPQAZPZICFEQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




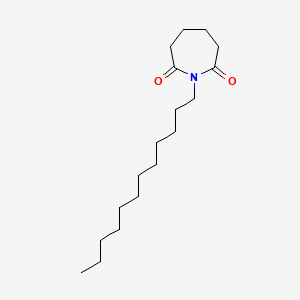
![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
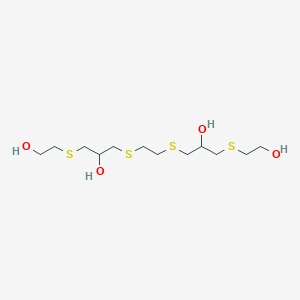
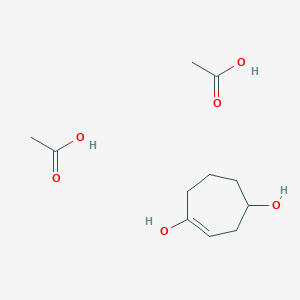

![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)
![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)

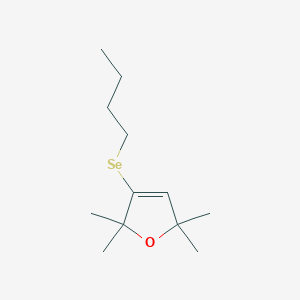

![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)
